molecular formula C19H23NO6 B11163193 N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

Cat. No.: B11163193
M. Wt: 361.4 g/mol
InChI Key: HTMHASZKGCVGFE-UHFFFAOYSA-N
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Description

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chromenone moiety linked to a norleucine residue through an acetyl group. The chromenone structure is known for its diverse biological activities, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of 3,4-dimethylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Acetylation: The chromenone core is then acetylated using acetic anhydride and a catalyst like pyridine to form the acetylated chromenone.

    Coupling with Norleucine: The final step involves coupling the acetylated chromenone with norleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the chromenone can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine. For instance:

  • Case Study : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound displayed growth inhibition percentages of 70% and 65%, respectively, compared to control groups .
Cell LineGrowth Inhibition (%)
MCF-770
A54965
HCT11660

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in preclinical models:

  • Case Study : A study involving lipopolysaccharide-induced inflammation in mice revealed that administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-alpha25012052%
IL-630015050%

Potential Therapeutic Uses

The diverse biological activities of this compound suggest several therapeutic applications:

  • Cancer Therapy : Given its anticancer properties, further clinical trials could evaluate its efficacy as an adjunct therapy in various cancers.
  • Anti-inflammatory Treatment : Its ability to modulate inflammatory pathways indicates potential use in treating chronic inflammatory diseases such as rheumatoid arthritis.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The acetyl group may facilitate the compound’s binding to its targets, enhancing its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is unique due to its specific combination of a chromenone moiety and a norleucine residue. This unique structure imparts distinct biological activities and synthetic utility, making it valuable in various research fields.

Biological Activity

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound is derived from a coumarin structure, specifically 3,4-dimethyl-2-oxo-2H-chromen-7-yl. The molecular formula for this compound is C13H12O5C_{13}H_{12}O_5, with a molecular weight of 248.23 g/mol .

Research indicates that compounds with coumarin structures exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Cancer Cell Proliferation : Similar compounds have shown significant activity against various cancer cell lines. For instance, coumarin derivatives have been reported to inhibit the growth of MCF-7 breast cancer cells with IC50 values as low as 0.47 μM .
  • Antioxidant Activity : The presence of the chromenone moiety is associated with antioxidant properties that may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Coumarins have been documented to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Coumarin AAnticancer (MCF-7)0.47
Coumarin BAntioxidant-
Coumarin CAnti-inflammatory-

Case Studies

  • Anticancer Activity : In a study assessing the anticancer potential of various coumarin derivatives, this compound was found to significantly inhibit cell proliferation in MCF-7 cells. The study highlighted that modifications to the coumarin structure could enhance its potency against cancer cells .
  • Metabolic Health : Another investigation focused on the metabolic effects of compounds related to norleucine and their potential in improving metabolic health. While this study did not directly test this compound, it provided insights into how similar compounds could influence metabolic pathways and longevity .

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C19H23NO6/c1-4-5-6-15(18(22)23)20-17(21)10-25-13-7-8-14-11(2)12(3)19(24)26-16(14)9-13/h7-9,15H,4-6,10H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

HTMHASZKGCVGFE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C

Origin of Product

United States

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